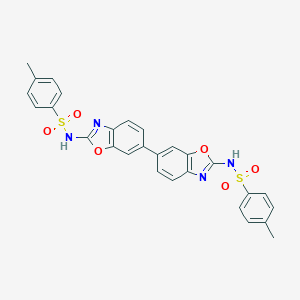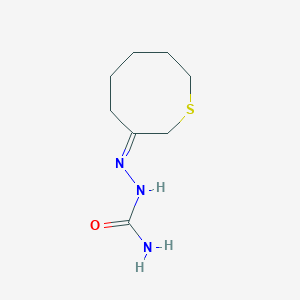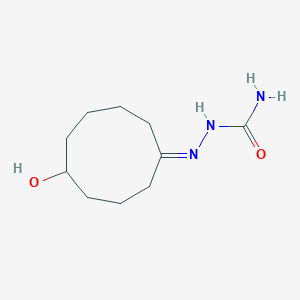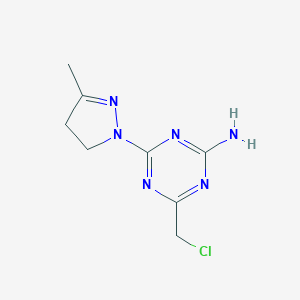
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole, also known as BBBO, is a compound that has gained attention in scientific research due to its potential applications in various fields. BBBO is a type of organic molecule that belongs to the family of bisbenzoxazoles. It is a highly fluorescent compound that has been utilized in various research studies as a fluorescent probe.
Mechanism of Action
The mechanism of action of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole involves its ability to bind to metal ions, amino acids, and proteins. This compound contains a sulfonamide group that can form coordination bonds with metal ions. The fluorescence emission of this compound is highly sensitive to the surrounding environment, which allows it to act as a fluorescent probe for the detection of various analytes.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that this compound does not exhibit significant cytotoxicity towards mammalian cells. Additionally, this compound has been shown to be stable under physiological conditions, which makes it a potential candidate for in vivo imaging applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole is its high fluorescence quantum yield, which makes it a highly sensitive fluorescent probe. This compound is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which can limit its applications in aqueous environments.
Future Directions
There are several future directions for the research and development of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole. One potential direction is the development of this compound-based fluorescent probes for the detection of specific biomolecules in vivo. Another potential direction is the modification of this compound to improve its solubility in water and expand its applications in aqueous environments. Additionally, the development of this compound-based fluorescent probes for the detection of other analytes, such as gases and pollutants, could also be explored.
Synthesis Methods
The synthesis of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole involves the reaction of 2,2'-diamino-6,6'-bibenzoxazole with p-toluenesulfonyl chloride in the presence of triethylamine. This reaction results in the formation of this compound as a yellow powder. The purity of this compound can be improved through recrystallization from a suitable solvent.
Scientific Research Applications
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzoxazole has been widely used as a fluorescent probe in various research fields. It has been utilized as a fluorescence sensor for the detection of metal ions such as copper, mercury, and zinc. This compound has also been used as a fluorescent probe for the detection of amino acids and proteins. Additionally, this compound has been used as a fluorescent probe for the detection of nitroaromatic compounds, which have potential applications in the field of explosives detection.
Properties
Molecular Formula |
C28H22N4O6S2 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
4-methyl-N-[6-[2-[(4-methylphenyl)sulfonylamino]-1,3-benzoxazol-6-yl]-1,3-benzoxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H22N4O6S2/c1-17-3-9-21(10-4-17)39(33,34)31-27-29-23-13-7-19(15-25(23)37-27)20-8-14-24-26(16-20)38-28(30-24)32-40(35,36)22-11-5-18(2)6-12-22/h3-16H,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
MTLHVBSDSZQBBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)


![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)

![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)

